molecular formula C18H13N3O2S B2491271 3-[3-(1,3-BENZOTHIAZOL-2-YLOXY)AZETIDINE-1-CARBONYL]BENZONITRILE CAS No. 1421480-93-4

3-[3-(1,3-BENZOTHIAZOL-2-YLOXY)AZETIDINE-1-CARBONYL]BENZONITRILE

Cat. No.: B2491271
CAS No.: 1421480-93-4
M. Wt: 335.38
InChI Key: HGCAFRHVZGIIBT-UHFFFAOYSA-N
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Description

3-[3-(1,3-BENZOTHIAZOL-2-YLOXY)AZETIDINE-1-CARBONYL]BENZONITRILE is a complex organic compound that features a benzothiazole moiety, an azetidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1,3-BENZOTHIAZOL-2-YLOXY)AZETIDINE-1-CARBONYL]BENZONITRILE typically involves multiple steps, starting with the preparation of the benzothiazole moiety. Benzothiazoles are commonly synthesized by the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors. The final step involves the coupling of the benzothiazole and azetidine intermediates with a benzonitrile derivative under suitable reaction conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1,3-BENZOTHIAZOL-2-YLOXY)AZETIDINE-1-CARBONYL]BENZONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

3-[3-(1,3-BENZOTHIAZOL-2-YLOXY)AZETIDINE-1-CARBONYL]BENZONITRILE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(1,3-BENZOTHIAZOL-2-YLOXY)AZETIDINE-1-CARBONYL]BENZONITRILE is unique due to the combination of its structural features, which confer distinct chemical and biological properties The presence of the benzothiazole moiety provides a range of bioactivities, while the azetidine ring enhances the compound’s stability and reactivity

Properties

IUPAC Name

3-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c19-9-12-4-3-5-13(8-12)17(22)21-10-14(11-21)23-18-20-15-6-1-2-7-16(15)24-18/h1-8,14H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCAFRHVZGIIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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